2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide
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Overview
Description
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide is an organic compound with the molecular formula C9H15ClF2NO2. This compound is of interest due to its unique chemical structure, which includes a cyclopentyl ring substituted with a difluoromethoxy group and a chloro group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanol, which is converted to 3-(difluoromethoxy)cyclopentanol through a difluoromethylation reaction.
Chlorination: The hydroxyl group of 3-(difluoromethoxy)cyclopentanol is then chlorinated to form 3-(difluoromethoxy)cyclopentyl chloride.
Amidation: Finally, the 3-(difluoromethoxy)cyclopentyl chloride is reacted with 2-chloropropanamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The chloro group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide
- 2-Chloro-N-[3-(trifluoromethoxy)cyclopentyl]propanamide
- 2-Chloro-N-[3-(difluoromethoxy)cyclohexyl]propanamide
Uniqueness
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-5(10)8(14)13-6-2-3-7(4-6)15-9(11)12/h5-7,9H,2-4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDJQVUADBZHND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(C1)OC(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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